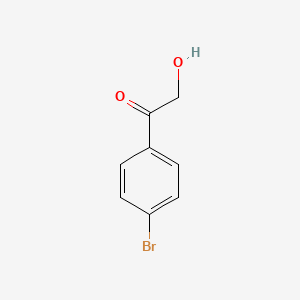

1-(4-Bromophenyl)-2-hydroxyethan-1-one

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-2-hydroxyethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-hydroxyethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGROGLJVXNYNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334412 | |

| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-45-1 | |

| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2-hydroxyethan-1-one (CAS No. 3343-45-1), a pivotal α-hydroxy ketone in modern organic synthesis and medicinal chemistry. This document delves into its core chemical and physical properties, offers detailed, field-proven protocols for its synthesis and purification, explores its chemical reactivity with mechanistic insights, and highlights its applications as a versatile building block, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of complex molecular architectures.

Compound Profile and Physicochemical Properties

1-(4-Bromophenyl)-2-hydroxyethan-1-one, also known as 4'-Bromo-2-hydroxyacetophenone or (4-Bromobenzoyl)methanol, is a bifunctional organic molecule featuring a brominated phenyl ring, a ketone, and a primary alcohol.[1][2] This unique combination of functional groups makes it a highly valuable intermediate for introducing the 4-bromophenyl pharmacophore while providing a reactive handle (the hydroxyl group) for further molecular elaboration.

The presence of the electron-withdrawing bromine atom and the ketone group activates the aromatic ring for certain transformations, while the α-hydroxy ketone moiety is prone to a range of reactions, including oxidation, reduction, and rearrangement.[3]

Key Identifiers and Properties

A summary of the essential physicochemical properties of 1-(4-bromophenyl)-2-hydroxyethan-1-one is presented below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 3343-45-1 | [4][5][6] |

| Molecular Formula | C₈H₇BrO₂ | [4][5] |

| Molecular Weight | 215.04 g/mol | [4][5] |

| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [4] |

| Appearance | White to off-white solid/crystalline powder | [7] |

| Melting Point | 137-142 °C | [6][7] |

| Boiling Point | 321.5 °C at 760 mmHg | [7] |

| Density | 1.596 g/cm³ | [7] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone; poorly soluble in water and nonpolar solvents like hexane. | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1-(4-bromophenyl)-2-hydroxyethan-1-one. Below is an analysis of the expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton. The aromatic protons on the para-substituted ring will appear as two distinct doublets in the δ 7.6-7.9 ppm range. The methylene protons (-CH₂-) will likely appear as a singlet around δ 4.4-4.8 ppm, similar to the precursor 2-bromo-1-(4-bromophenyl)ethanone.[9] The hydroxyl proton (-OH) will present as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon (~190-195 ppm), signals for the aromatic carbons (including the carbon attached to bromine at ~129 ppm and the other aromatic carbons between 128-135 ppm), and a signal for the methylene carbon (-CH₂OH) around 65-70 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl group (C=O) stretch, typically around 1680-1700 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretch will be prominent in the region of 3200-3500 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis and Purification Protocol

The synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one is most reliably achieved via a two-stage process starting from the commercially available 4'-bromoacetophenone. The causality behind this choice is the high efficiency and selectivity of each step. First, the α-carbon is selectively brominated, followed by a nucleophilic substitution to replace the bromine with a hydroxyl group.

Workflow for Synthesis

Caption: Synthesis workflow for 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Bromination) [10]

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas trap (for HBr).

-

Reaction: Dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid.

-

Bromine Addition: While stirring, add bromine (1.0 eq) dropwise from the dropping funnel at room temperature. The deep red color of bromine should dissipate as it reacts.

-

Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Pour the reaction mixture slowly into a beaker of ice water with stirring. The α-brominated product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry under vacuum. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one (Hydrolysis) [11][12]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a mixture of acetone and water (e.g., 7:3 v/v).

-

Reaction: Add sodium bicarbonate (NaHCO₃, ~1.5 eq) to the suspension. Heat the mixture to reflux and stir vigorously. The choice of a mild base like NaHCO₃ is crucial to prevent side reactions like the α-ketol rearrangement.[3]

-

Monitoring: Monitor the reaction by TLC until the starting α-bromoketone is no longer present (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

Extraction: Extract the remaining aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Stage 3: Purification

-

Recrystallization: The crude solid is best purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(4-bromophenyl)-2-hydroxyethan-1-one is governed by its three key functional regions: the α-hydroxy ketone moiety, the aromatic ring, and the carbon-bromine bond.

-

Hydroxyl Group: The primary alcohol can undergo standard reactions such as esterification with acyl chlorides or carboxylic acids and etherification (e.g., Williamson ether synthesis) to introduce a wide variety of functional groups.

-

Carbonyl Group: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), forming a diol. It can also participate in condensation reactions.

-

Aromatic C-Br Bond: The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions . This is arguably its most significant feature for drug development, allowing for the construction of complex biaryl systems. Reactions like the Suzuki, Heck, and Sonogashira couplings are highly effective.

Mechanistic Example: Suzuki Cross-Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction. Using 1-(4-bromophenyl)-2-hydroxyethan-1-one as a substrate allows for the direct linkage of a new aryl or vinyl group at the 4-position, a common strategy in the synthesis of bioactive molecules.[13][14]

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

The structural motif of 1-(4-bromophenyl)-2-hydroxyethan-1-one is a valuable synthon in medicinal chemistry. The bromophenyl group is a common feature in many pharmaceuticals, offering a site for metabolic stability or for creating specific interactions within a biological target.

-

Scaffold for Kinase Inhibitors: The acetophenone core can be elaborated into various heterocyclic systems known to target the ATP-binding site of protein kinases.

-

Synthesis of Anti-bacterial Agents: Brominated aromatic compounds have been used as precursors in the synthesis of novel antibiotics designed to combat drug-resistant bacteria.

-

Precursor for Bioactive Molecules: Its utility has been demonstrated in the synthesis of complex molecules, including potential opioid receptor agonists and other CNS-active agents.[13] The ability to perform a Suzuki coupling at the bromine position and subsequently modify the hydroxyethanone side chain provides a powerful two-pronged strategy for generating molecular diversity.

Safety, Handling, and Storage

As a research chemical, 1-(4-bromophenyl)-2-hydroxyethan-1-one must be handled with appropriate precautions.

-

Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

-

Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7]

References

- 1. organicreactions.org [organicreactions.org]

- 2. orgsyn.org [orgsyn.org]

- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Bromophenyl)-2-hydroxyethan-1-one | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromophenyl)-2-hydroxyethan-1-one | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-(4-bromophenyl)-2-hydroxyethan-1-one | CAS#:3343-45-1 | Chemsrc [chemsrc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

- 10. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 11. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]

- 12. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]

- 14. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

An In-Depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one (CAS: 3343-45-1): Synthesis, Characterization, and Applications

Section 1: Introduction and Significance

1-(4-Bromophenyl)-2-hydroxyethan-1-one, an α-hydroxyketone, is a pivotal chemical intermediate whose value in the realms of medicinal chemistry and synthetic organic chemistry cannot be overstated. Its structure, featuring a bromophenyl moiety connected to a hydroxyethanone group, provides two reactive centers: the hydroxyl group and the carbon alpha to the carbonyl. This bifunctionality makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds and pharmacologically active molecules. Researchers and drug development professionals frequently utilize this compound as a starting material for novel therapeutic agents, leveraging the bromine atom for cross-coupling reactions and the α-hydroxyketone framework for constructing core scaffolds of biologically active molecules like substituted imidazoles. This guide offers a comprehensive technical overview of its properties, synthesis, analytical characterization, and key applications, designed for the practicing scientist.

Section 2: Physicochemical and Crystallographic Properties

The fundamental physical and chemical properties of 1-(4-Bromophenyl)-2-hydroxyethan-1-one are critical for its handling, reaction setup, and purification. These properties have been compiled from various authoritative sources.

| Property | Value | Source |

| CAS Number | 3343-45-1 | PubChem[1] |

| Molecular Formula | C₈H₇BrO₂ | PubChem[1] |

| Molecular Weight | 215.04 g/mol | PubChem[1] |

| Melting Point | 137-143 °C | abcr Gute Chemie, Chemical Synthesis Database[2] |

| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | Chemsrc [cite: ] |

| Density | 1.596 g/cm³ (Predicted) | Chemsrc [cite: ] |

| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | PubChem[1] |

| Synonyms | (4-Bromobenzoyl)methanol, 4'-Bromo-2-hydroxyacetophenone | ChemicalBook[3] |

Crystallographic Data: X-ray crystallography provides definitive proof of structure. The crystal structure of 1-(4-Bromophenyl)-2-hydroxyethan-1-one has been determined and is available in the Crystallography Open Database.[1]

-

Space Group: P 1 21 1

-

Cell Dimensions:

-

a = 4.6871 Å

-

b = 5.3721 Å

-

c = 15.900 Å

-

β = 97.381°

-

-

Associated Publication: Wu, A.-X., et al. (2014). RSC Adv.[1]

Section 3: Synthesis Pathway

The most direct and common laboratory synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one involves the α-bromination of a commercially available starting material, 4'-bromoacetophenone, followed by hydrolysis of the resulting α-bromoketone.

Part A: α-Bromination of 4'-Bromoacetophenone

The foundational principle of this step is the acid-catalyzed halogenation of a ketone.[4][5][6] The acid catalyst facilitates the formation of an enol tautomer. This enol is the active nucleophile that attacks the electrophilic bromine (Br₂). The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the bromine concentration.[7] Acetic acid is a common and effective solvent and catalyst for this transformation.[5]

Part B: Hydrolysis of 2-Bromo-1-(4-bromophenyl)ethanone

The subsequent step is a standard nucleophilic substitution (Sₙ2) reaction. The bromide at the alpha position is a good leaving group. Hydrolysis, typically using an aqueous base like sodium or potassium carbonate followed by neutralization, replaces the bromine atom with a hydroxyl group to yield the final product.

Detailed Experimental Protocol:

-

Step 1: α-Bromination:

-

Dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent over-bromination.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture slowly into a beaker of ice-cold water. The crude 2-bromo-1-(4-bromophenyl)ethanone will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. This intermediate can be used in the next step with or without further purification.

-

-

Step 2: Hydrolysis:

-

Suspend the crude 2-bromo-1-(4-bromophenyl)ethanone in a mixture of water and a miscible solvent like acetone or THF.

-

Add sodium carbonate (1.5 eq) and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC. Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. The carbonate acts as the base to facilitate hydrolysis and neutralize the HBr byproduct.

-

After cooling to room temperature, acidify the mixture with dilute HCl to a pH of ~5-6.

-

The product, 1-(4-bromophenyl)-2-hydroxyethan-1-one, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Expected Spectroscopic Data:

| Technique | Feature | Expected Result | Rationale |

| FTIR | O-H stretch (alcohol) | Broad peak, ~3400 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups.[8] |

| C=O stretch (ketone) | Strong, sharp peak, ~1680-1690 cm⁻¹ | Conjugation with the phenyl ring lowers the frequency from the typical ~1715 cm⁻¹.[9][10] | |

| Aromatic C=C stretch | Peaks around 1600 cm⁻¹ and 1485 cm⁻¹ | Indicates the presence of the benzene ring.[11] | |

| ¹H NMR | Aromatic Protons | Two doublets, ~7.7-7.9 ppm (2H) & ~7.6-7.7 ppm (2H) | Protons on the bromophenyl ring, showing AA'BB' splitting pattern. |

| Methylene Protons (-CH₂-) | Singlet, ~4.8 ppm (2H) | Protons on the carbon adjacent to the carbonyl and hydroxyl groups. | |

| Hydroxyl Proton (-OH) | Broad singlet, variable shift (e.g., ~3.5-4.5 ppm) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-200 ppm | Typical downfield shift for a ketone carbonyl carbon. |

| Aromatic Carbons | ~128-135 ppm | Multiple signals for the aromatic carbons. | |

| Methylene Carbon (-CH₂OH) | ~65-70 ppm | Carbon atom bearing the hydroxyl group. | |

| Mass Spec. | Molecular Ion (M⁺) | Peaks at m/z 214 and 216 | Characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are ~1:1 abundance). |

| Key Fragment | Peak at m/z 183/185 ([M-CH₂OH]⁺) | Corresponds to the 4-bromobenzoyl cation, a common and stable fragment.[12][13] |

Section 5: Applications in Research and Drug Development

1-(4-Bromophenyl)-2-hydroxyethan-1-one is not typically an end-product but rather a highly valuable intermediate. Its utility stems from its capacity to participate in reactions that build molecular complexity, particularly in the synthesis of heterocyclic compounds.

Synthesis of Imidazole Derivatives: A primary application is in the multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles.[14] The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[15] In these syntheses, the α-hydroxyketone can react with an aldehyde, ammonium acetate, and potentially a primary amine to form the imidazole ring. The 4-bromophenyl substituent can then be further modified, for example, via Suzuki or Sonogashira cross-coupling reactions, to generate diverse libraries of potential drug candidates.[16]

Precursor for Other Heterocycles: The compound is also a precursor for other heterocycles like thiazoles and furanones. For instance, reaction with a thioamide can lead to the formation of a thiazole ring, a structure found in various antimicrobial and anti-inflammatory agents.[17]

Section 6: Safety and Handling

As with any laboratory chemical, proper handling of 1-(4-Bromophenyl)-2-hydroxyethan-1-one is paramount.

-

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[18] It may be harmful if swallowed or inhaled.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[19] All handling should be performed in a chemical fume hood to ensure adequate ventilation.[19]

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[19]

Section 7: References

-

Chemsrc. (n.d.). 1-(4-bromophenyl)-2-hydroxyethan-1-one | CAS#:3343-45-1. Retrieved December 12, 2025, from --INVALID-LINK--

-

Matrix Scientific. (n.d.). Safety Data Sheet for 1-(4-Bromophenyl)-2-hydroxyethan-1-one. Retrieved December 12, 2025, from --INVALID-LINK--

-

abcr Gute Chemie. (n.d.). AB156238 | CAS 3343-45-1. Retrieved December 12, 2025, from --INVALID-LINK--

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved December 12, 2025, from --INVALID-LINK--

-

Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--

-

PubMed. (n.d.). Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. Retrieved December 12, 2025, from --INVALID-LINK--

-

Benchchem. (n.d.). An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone. Retrieved December 12, 2025, from --INVALID-LINK--

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved December 12, 2025, from --INVALID-LINK--

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved December 12, 2025, from --INVALID-LINK--

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2-hydroxyethan-1-one. Retrieved December 12, 2025, from --INVALID-LINK--

-

Chemical Synthesis Database. (2025, May 20). 1-(4-bromophenyl)-2-hydroxyethanone. Retrieved December 12, 2025, from --INVALID-LINK--

-

YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved December 12, 2025, from --INVALID-LINK--

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved December 12, 2025, from --INVALID-LINK--

-

Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved December 12, 2025, from --INVALID-LINK--

-

Scilit. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved December 12, 2025, from --INVALID-LINK--

-

ResearchGate. (2025, August 7). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved December 12, 2025, from --INVALID-LINK--

-

PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--

-

Generic Vendor Website. (n.d.). 4-(4-Bromophenyl)-2-hydroxythiazole. Retrieved December 12, 2025, from --INVALID-LINK--

-

ChemicalBook. (n.d.). 1-(4-BROMOPHENYL)-2-HYDROXYETHAN-1-ONE. Retrieved December 12, 2025, from --INVALID-LINK--

References

- 1. 1-(4-Bromophenyl)-2-hydroxyethan-1-one | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-(4-BROMOPHENYL)-2-HYDROXYETHAN-1-ONE | 3343-45-1 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 13. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 14. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 18. 1-(4-bromophenyl)-2-hydroxyethan-1-one | CAS#:3343-45-1 | Chemsrc [chemsrc.com]

- 19. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

The compound with the common name 1-(4-bromophenyl)-2-hydroxyethan-1-one has the IUPAC name 1-(4-bromophenyl)-2-hydroxyethanone .[1] It is also known by synonyms such as 4'-Bromo-2-hydroxyacetophenone and (4-Bromobenzoyl)methanol.[1][2] This compound is a derivative of acetophenone, featuring a bromine atom at the para position of the phenyl ring and a hydroxyl group on the alpha-carbon.

The key physicochemical properties of 1-(4-bromophenyl)-2-hydroxyethanone are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [1][2] |

| Melting Point | 137-142 °C[3][4] |

| Boiling Point | 321.5 °C at 760 mmHg[4] |

| Density | 1.596 g/cm³[4] |

| Flash Point | 148.3 °C[4] |

| CAS Number | 3343-45-1[1] |

Synthesis and Experimental Protocols

1-(4-Bromophenyl)-2-hydroxyethan-1-one is typically synthesized from its precursor, 1-(4-bromophenyl)ethanone, through a bromination reaction followed by hydrolysis. The following protocol describes a common laboratory-scale synthesis.

This two-step synthesis involves the alpha-bromination of 1-(4-bromophenyl)ethanone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with a hydroxide source to give the final product.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

-

Materials: 1-(4-bromophenyl)ethanone, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve 1-(4-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a beaker of ice-cold water.

-

The solid precipitate of 2-bromo-1-(4-bromophenyl)ethanone is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

-

Materials: 2-Bromo-1-(4-bromophenyl)ethanone, Sodium Hydroxide or Potassium Hydroxide, Ethanol, Water.

-

Procedure:

-

Suspend the crude 2-bromo-1-(4-bromophenyl)ethanone in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide to the suspension.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

The product, 1-(4-bromophenyl)-2-hydroxyethan-1-one, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

-

Applications in Drug Discovery and Development

1-(4-Bromophenyl)-2-hydroxyethan-1-one serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. The presence of the bromo-, keto-, and hydroxyl- functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of novel drug candidates. For instance, it can be used in the synthesis of various heterocyclic compounds and substituted aromatic compounds that are scaffolds in many pharmacologically active molecules.

Visualizations

The following diagram illustrates the two-step synthesis process for 1-(4-bromophenyl)-2-hydroxyethan-1-one.

Caption: A workflow diagram illustrating the synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one.

This diagram shows the logical flow of how a building block like 1-(4-bromophenyl)-2-hydroxyethan-1-one is utilized in a typical drug discovery pipeline.

Caption: Logical flow of a building block in the drug discovery process.

References

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document collates available data on its physical constants, spectral characteristics, and provides relevant experimental protocols.

Core Physical and Chemical Properties

1-(4-Bromophenyl)-2-hydroxyethan-1-one, with the CAS Number 3343-45-1, is a solid organic compound.[1][2] Its core structure consists of a bromophenyl group attached to a hydroxyethanone moiety.

Quantitative Data Summary

The known physical properties of 1-(4-Bromophenyl)-2-hydroxyethan-1-one are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Melting Point | 137 °C | [2] |

| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.596 g/cm³ (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [2] |

Solubility Profile

Spectral Characteristics

Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. Below is a summary of expected spectral characteristics based on its chemical structure and data from analogous compounds.

| Spectroscopy | Expected Peaks and Chemical Shifts |

| ¹H NMR | - Aromatic Protons (Ar-H): Doublets in the range of δ 7.6-8.0 ppm. - Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): In the range of δ 190-200 ppm. - Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm. - Methylene Carbon (-CH₂-): A signal around δ 65-75 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.[3] - C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.[3] - C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.[3] - C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹. |

Experimental Protocols

This section details the methodologies for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one and the determination of its key physical properties.

Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

A common synthetic route to α-hydroxyketones is through the nucleophilic substitution of an α-haloketone. A plausible synthesis for 1-(4-Bromophenyl)-2-hydroxyethan-1-one starts from the commercially available 4-bromoacetophenone.

Reaction Scheme:

Step-by-Step Protocol:

-

Bromination of 4-Bromoacetophenone:

-

Dissolve 4-bromoacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add bromine (1 equivalent) dropwise to the solution while stirring, maintaining the temperature between 0-5 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-(4-bromophenyl)ethan-1-one.

-

Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

-

Hydrolysis to 1-(4-Bromophenyl)-2-hydroxyethan-1-one:

-

Suspend the crude 2-bromo-1-(4-bromophenyl)ethan-1-one in a mixture of water and a suitable organic co-solvent like acetone or THF.

-

Add a weak base, such as sodium bicarbonate or calcium carbonate (1.2 equivalents), to the suspension.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(4-Bromophenyl)-2-hydroxyethan-1-one by column chromatography or recrystallization.

-

Determination of Physical Properties

Standard laboratory procedures for the characterization of organic compounds can be employed.

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

-

Boiling Point: For compounds that are liquid at or near room temperature, the boiling point can be determined by distillation. For high-boiling solids like the title compound, a predicted value is often used.

-

Density: For a solid, density can be determined by measuring the volume of a known mass of the substance, for instance, by displacement of a liquid in which it is insoluble.

-

Spectroscopy:

-

NMR Spectra: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

IR Spectrum: The infrared spectrum is obtained using an IR spectrophotometer. The solid sample can be analyzed as a KBr pellet or a Nujol mull.

-

Potential Biological Relevance and Signaling Pathway

Bromophenyl-containing compounds are prevalent in medicinal chemistry and are known to interact with various biological targets. Alpha-hydroxy ketones are also recognized as important pharmacophores.[4] Given the structural motifs present in 1-(4-Bromophenyl)-2-hydroxyethan-1-one, it could potentially act as an inhibitor of signaling pathways often dysregulated in diseases like cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.[5][6][7][8][9][10][11][12][13]

Small molecule inhibitors can interfere with the RTK signaling pathway at various points, most commonly by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling that leads to cell proliferation and survival.[4]

Below is a diagram illustrating a generalized Receptor Tyrosine Kinase (RTK) signaling pathway and a potential point of inhibition by a small molecule inhibitor.

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.

References

- 1. 1-(4-Bromophenyl)-2-hydroxyethan-1-one | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-BROMOPHENYL)-2-HYDROXYETHAN-1-ONE | 3343-45-1 [chemicalbook.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Tyrosine Kinases (RTKs) [scispace.com]

- 9. Inhibition of receptor tyrosine kinase signalling by small molecule agonist of T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

Introduction

1-(4-Bromophenyl)-2-hydroxyethan-1-one, a halogenated aromatic ketone, serves as a crucial building block and intermediate in various synthetic pathways within pharmaceutical and materials science research. Its utility is notably recognized in the synthesis of diverse bioactive molecules. A comprehensive understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective handling, purification, reaction optimization, and for predicting its behavior in various matrices. This guide provides a detailed analysis of the melting and boiling points of 1-(4-bromophenyl)-2-hydroxyethan-1-one, grounded in experimental data, theoretical principles, and standardized analytical protocols.

Physicochemical Data Summary

The physical properties of 1-(4-bromophenyl)-2-hydroxyethan-1-one are summarized below. It is important to note the variability in reported melting points, which is a common occurrence for solid organic compounds and can be attributed to factors such as purity and the specific analytical technique employed.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| Molecular Weight | 215.04 g/mol | [3][4][5] |

| Appearance | White to pale beige solid/crystalline powder | [2][6] |

| Melting Point | 123-142 °C | [1][4][6][7] |

| Boiling Point | 321.5 °C to 338.7 °C (Predicted) | [4][6] |

Note: The reported boiling points are predicted values. Experimental determination may be challenging due to the potential for thermal decomposition at elevated temperatures.

Theoretical Framework: Understanding Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[8][9] For 1-(4-bromophenyl)-2-hydroxyethan-1-one, several key structural features contribute to these forces:

-

Hydrogen Bonding: The presence of a primary hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding. This is a significant contributor to the compound's relatively high melting point, as substantial thermal energy is required to overcome these strong attractions in the crystal lattice.[8][10]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polarized, creating a significant dipole moment. This leads to strong dipole-dipole interactions between adjacent molecules, further stabilizing the solid and liquid phases.[10][11]

-

Van der Waals Forces (London Dispersion Forces): The large, polarizable bromophenyl ring contributes significantly to London dispersion forces. The presence of the heavy bromine atom enhances these forces. The overall surface area of the molecule also plays a crucial role; larger surface areas lead to stronger dispersion forces.[8][9]

-

Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice influences the melting point. While not perfectly symmetrical, the planar phenyl ring allows for relatively ordered packing, which requires more energy to disrupt.[9]

The combination of these intermolecular forces results in 1-(4-bromophenyl)-2-hydroxyethan-1-one being a solid at room temperature with a moderately high melting point. The predicted high boiling point is also a consequence of these strong intermolecular attractions, which must be overcome for the substance to transition into the gaseous phase.

Experimental Determination of Physicochemical Properties

Accurate determination of melting and boiling points is critical for compound identification and purity assessment.[12] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of 1-(4-bromophenyl)-2-hydroxyethan-1-one using a digital melting point apparatus.[13][14]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to get a preliminary range.[15]

-

Accurate Determination: For a precise measurement, set the starting temperature to at least 20°C below the expected melting point. Use a slow heating rate, typically 1-2°C per minute, as the melting point is approached.[13]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[13]

-

Replicate Analysis: For enhanced accuracy, repeat the determination with a fresh sample until consistent values are obtained.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Thiele Tube Method)

Due to the high predicted boiling point of 1-(4-bromophenyl)-2-hydroxyethan-1-one, specialized techniques are required to prevent decomposition and ensure safety. The Thiele tube method is suitable for small sample sizes.[16][17]

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of the molten compound (if starting from solid) or liquid into a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Insert a capillary tube (sealed at one end) into the small test tube with the open end down.

-

Apparatus Assembly: Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with a high-boiling point, non-reactive liquid (e.g., mineral oil or silicone oil) so that the side arm is partially filled.

-

Heating: Immerse the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[16]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[16][18]

-

Cooling and Recording: Remove the heat source. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[16][18]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1-(4-bromophenyl)-2-hydroxyethan-1-one | CAS#:3343-45-1 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4'-hydroxyacetophenone CAS#: 2491-38-5 [m.chemicalbook.com]

- 7. 2-Bromo-4'-hydroxyacetophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 10. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. westlab.com [westlab.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Video: Boiling Points - Concept [jove.com]

Spectral Data Deep Dive: A Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Chemical Characterization

In the landscape of chemical research and drug development, the unequivocal structural elucidation of molecules is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a fingerprint of a compound's atomic and molecular composition. This guide focuses on 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry.

A comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, reveals a notable absence of publicly available, experimentally derived spectral data for this specific compound. This scenario is not uncommon for novel or less-studied molecules.

Therefore, this technical guide adopts a dual approach. Firstly, it outlines the established, field-proven methodologies for acquiring spectral data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Secondly, in the absence of experimental data, this guide presents high-quality predicted spectral data generated from reputable cheminformatics models. This approach provides a robust framework for researchers, offering valuable insights into the expected spectral characteristics of 1-(4-Bromophenyl)-2-hydroxyethan-1-one and a practical guide for the eventual empirical verification of these predictions.

It is imperative for the reader to understand that while predicted spectra are powerful tools for hypothesis generation and experimental design, they are not a substitute for experimentally obtained data. This guide will clearly delineate between established protocols and predicted data to maintain the highest standards of scientific integrity.

Molecular Structure and Overview

1-(4-Bromophenyl)-2-hydroxyethan-1-one possesses a key α-hydroxy ketone moiety attached to a brominated phenyl ring. This structure presents several key features that are expected to be discernible through various spectroscopic methods.

1-(4-Bromophenyl)-2-hydroxyethan-1-one NMR and IR spectra analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1-(4-bromophenyl)-2-hydroxyethan-1-one (CAS 3343-45-1). As a key intermediate in organic synthesis and a member of the α-hydroxy ketone family, meticulous structural verification is paramount for its application in research, drug development, and quality control. This document synthesizes fundamental spectroscopic principles with empirical data to offer a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra, establishing a reliable analytical framework for scientists and researchers. We will explore the causality behind spectral features, provide validated experimental protocols, and present data in a clear, accessible format.

Introduction and Molecular Framework

1-(4-Bromophenyl)-2-hydroxyethan-1-one, also known as 4'-bromo-α-hydroxyacetophenone, is a substituted acetophenone with the molecular formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol .[1][2] Its structure features a para-substituted bromophenyl ring attached to a hydroxyethanone moiety. This combination of an aryl ketone, a halogen, and a primary alcohol makes it a versatile chemical building block.

The unambiguous identification of this molecule relies on modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups present. Together, they offer a powerful, non-destructive method to confirm the molecular structure and assess purity.

Molecular Structure and Key Features

To understand the spectra, we must first analyze the molecule's structure and identify its distinct chemical environments.

Caption: Molecular structure of 1-(4-bromophenyl)-2-hydroxyethan-1-one with atom numbering for NMR correlation.

The key structural features for spectroscopic analysis are:

-

A para-substituted aromatic ring: This gives rise to a symmetric, predictable pattern in the aromatic region of the NMR spectra.

-

A carbonyl group (ketone): This is a strong electron-withdrawing group and will significantly deshield adjacent protons and carbons. It also produces a strong, characteristic absorption in the IR spectrum.

-

A primary alcohol (-CH₂OH): The methylene (CH₂) and hydroxyl (OH) groups will produce distinct signals in both ¹H NMR and IR spectra.

-

A bromine atom: As an electronegative halogen, it influences the electronic environment of the aromatic ring.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-bromophenyl)-2-hydroxyethan-1-one is expected to show four distinct signals corresponding to the different proton environments.

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| Hydroxyl Proton (-OH ) | 2.5 - 4.0 (variable) | Singlet (broad) | 1H | N/A |

| Methylene Protons (-CH₂ OH) | ~4.8 | Singlet | 2H | N/A |

| Aromatic Protons (H -3', H -5') | ~7.65 | Doublet | 2H | ~8.5 |

| Aromatic Protons (H -2', H -6') | ~7.85 | Doublet | 2H | ~8.5 |

| Note: Chemical shifts are solvent-dependent and these are typical values. |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring creates a symmetrical AA'BB' spin system, which simplifies to two doublets.

-

The protons at the 2' and 6' positions (ortho to the carbonyl group) are deshielded by the electron-withdrawing nature of the ketone, causing them to appear further downfield (~7.85 ppm).

-

The protons at the 3' and 5' positions (meta to the carbonyl) are less affected and appear slightly upfield (~7.65 ppm).

-

These two sets of protons couple with each other, resulting in two doublets with a characteristic ortho-coupling constant of approximately 8.5 Hz.[3]

-

-

Methylene Protons (H-α): The two protons of the methylene group (-CH₂OH) are chemically equivalent and adjacent to the deshielding carbonyl group. They are expected to appear as a sharp singlet around 4.8 ppm. The absence of adjacent, non-equivalent protons means there is no spin-spin splitting, hence the singlet multiplicity.

-

Hydroxyl Proton (-OH): The proton of the primary alcohol is exchangeable, and its signal often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may couple with the adjacent CH₂ protons, but this is often not observed due to rapid exchange.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each chemically unique carbon atom gives a single peak.

Predicted ¹³C NMR Spectral Data

The molecule has six chemically distinct carbon environments, which will result in six signals in the ¹³C NMR spectrum.

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale |

| Methylene Carbon (C H₂OH) | ~65-70 | Aliphatic carbon bonded to an electronegative oxygen atom. |

| Aromatic C -H (C-3', C-5') | ~129 | Aromatic CH carbons. |

| Aromatic C -Br (C-4') | ~130 | Aromatic carbon attached to bromine (heavy atom effect). |

| Aromatic C -H (C-2', C-6') | ~132 | Aromatic CH carbons ortho to the carbonyl group. |

| Aromatic C -ipso (C-1') | ~135 | Quaternary carbon attached to the carbonyl, deshielded. |

| Carbonyl Carbon (C =O) | ~195-200 | Ketone carbonyl carbon, highly deshielded.[4][5] |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield in the 195-200 ppm range, which is highly characteristic of this functional group.[4]

-

Aromatic Carbons: The four distinct aromatic carbons appear in the typical aromatic region of 120-140 ppm.

-

The quaternary carbon (C-1') attached to the carbonyl group is deshielded due to the electron-withdrawing effect of the ketone.

-

The carbon bearing the bromine (C-4') has a chemical shift influenced by both inductive and resonance effects of the halogen.

-

The two sets of protonated aromatic carbons (C-2',6' and C-3',5') can be distinguished based on their proximity to the electron-withdrawing carbonyl group.

-

-

Methylene Carbon (-CH₂OH): This aliphatic carbon is bonded to an electronegative oxygen atom, which deshields it, causing its signal to appear in the 65-70 ppm range.

Infrared (IR) Spectral Analysis

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| ~3100-3000 | C-H stretch | Aromatic (=C-H) | Medium |

| ~3000-2850 | C-H stretch | Aliphatic (-C-H) | Medium |

| ~1685 | C=O stretch | Aryl Ketone | Strong, Sharp |

| ~1585, 1480 | C=C stretch | Aromatic Ring | Medium to Strong |

| ~1230 | C-O stretch | Primary Alcohol | Strong |

| ~1010 | C-Br stretch | Aryl Bromide | Medium |

Interpretation of the IR Spectrum

-

O-H Stretching Vibration: A prominent, broad absorption band centered around 3400 cm⁻¹ is the definitive signature of the hydroxyl (-OH) group from the primary alcohol.[6] The broadening is due to intermolecular hydrogen bonding.

-

C=O Stretching Vibration: A very strong and sharp absorption peak around 1685 cm⁻¹ is characteristic of an aryl ketone's carbonyl group.[7][8] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

-

C-H Stretching Vibrations: The spectrum will show absorptions for both aromatic C-H bonds (typically appearing just above 3000 cm⁻¹) and aliphatic C-H bonds (appearing just below 3000 cm⁻¹).

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C=C aromatic ring stretches, the C-O stretch of the alcohol, and the C-Br stretch. These bands, while complex, provide a unique "fingerprint" for the molecule.

Integrated Spectroscopic Workflow

Confirming the structure of 1-(4-bromophenyl)-2-hydroxyethan-1-one requires a synergistic approach, where data from each spectroscopic method validates the others.

Caption: Integrated workflow demonstrating how IR, ¹H NMR, and ¹³C NMR data collectively verify the molecular structure.

Standard Experimental Protocols

The following sections describe generalized yet robust methodologies for acquiring high-quality spectral data for compounds like 1-(4-bromophenyl)-2-hydroxyethan-1-one.

Protocol for NMR Spectroscopy (¹H and ¹³C)

This protocol outlines a standard procedure for preparing a sample and acquiring NMR spectra.

-

Sample Preparation: a. Accurately weigh 5-15 mg of the 1-(4-bromophenyl)-2-hydroxyethan-1-one sample. b. Transfer the solid into a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is common, but DMSO-d₆ is excellent for clearly observing exchangeable protons like the hydroxyl proton. d. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio. e. For ¹³C NMR , use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. e. Analyze peak multiplicities and coupling constants.

Protocol for Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

-

Sample Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor. c. Place a small amount (a few milligrams) of the solid 1-(4-bromophenyl)-2-hydroxyethan-1-one sample directly onto the ATR crystal. d. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. b. The data is typically collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing and Analysis: a. The software automatically subtracts the background spectrum from the sample spectrum. b. Identify the wavenumbers of the major absorption bands. c. Correlate these absorption bands with specific functional groups and vibrational modes using correlation tables.

References

- 1. 1-(4-BROMOPHENYL)-2-HYDROXYETHAN-1-ONE | CAS 3343-45-1 [matrix-fine-chemicals.com]

- 2. 1-(4-Bromophenyl)-2-hydroxyethan-1-one | C8H7BrO2 | CID 520633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a pivotal synthetic intermediate in medicinal chemistry and drug development. This document delves into its synthesis, detailed characterization, key chemical transformations, and its emerging role as a versatile building block for novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Introduction: The Strategic Importance of a Versatile Building Block

1-(4-Bromophenyl)-2-hydroxyethan-1-one, an α-hydroxy ketone, possesses a unique combination of reactive functional groups: a ketone, a primary alcohol, and a brominated aromatic ring. This trifecta of reactivity makes it a highly valuable precursor for the synthesis of a diverse array of complex organic molecules. The bromophenyl moiety, in particular, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling extensive structural diversification. This adaptability is paramount in modern drug discovery, where the exploration of vast chemical spaces is essential for identifying novel and potent therapeutic candidates.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for 1-(4-bromophenyl)-2-hydroxyethan-1-one is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3343-45-1 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Melting Point | 137-142 °C | [2] |

| Appearance | White solid | |

| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

The synthesis of α-hydroxy ketones can be approached through several routes, including the oxidation of corresponding diols or the hydroxylation of ketones. A common and effective method for preparing 1-(4-bromophenyl)-2-hydroxyethan-1-one involves the oxidation of a suitable precursor, such as 1-(4-bromophenyl)ethanol, or the hydrolysis of 2-bromo-1-(4-bromophenyl)ethanone.

Synthetic Pathway Overview

A plausible and efficient synthetic route to 1-(4-bromophenyl)-2-hydroxyethan-1-one starts from the readily available 4-bromoacetophenone. The synthesis involves two key steps: α-bromination followed by nucleophilic substitution with a hydroxide source.

Caption: Synthetic workflow for 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established chemical transformations for the synthesis of α-hydroxy ketones from α-bromo ketones.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

-

To a solution of 4-bromoacetophenone (1.0 eq) in methanol, add bromine (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-(4-bromophenyl)ethanone, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

-

Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (2.0 eq) to the solution and reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-(4-bromophenyl)-2-hydroxyethan-1-one as a white solid.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, Methanol-d₄) δ (ppm): 7.43–7.29 (m, 3H), 7.04 (ddd, J = 8.0, 2.6, 1.1 Hz, 1H), 4.85 (s, 2H).

-

¹³C NMR (75 MHz, Methanol-d₄) δ (ppm): 200.1, 159.2, 137.0, 131.0, 121.9, 119.8, 114.9, 66.4.

Infrared (IR) Spectroscopy

-

IR (neat) ν_max (cm⁻¹): 3427, 3387, 3282 (O-H stretch), 1681 (C=O stretch, ketone), 1598, 1455, 1406, 1389, 1270, 1244, 1183, 1171, 1104, 1022, 997, 881, 866, 795, 774, 684, 665, 602, 542, 488, 441.

Mass Spectrometry (MS)

Key Reactions and Mechanisms

The reactivity of 1-(4-bromophenyl)-2-hydroxyethan-1-one is governed by its three functional groups.

Reactions at the Carbonyl and Hydroxyl Groups

The α-hydroxy ketone moiety can undergo a variety of transformations, including oxidation to the corresponding α-dicarbonyl compound, reduction to a diol, and various condensation reactions.

Caption: Key reactions of 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

Cross-Coupling Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key site for synthetic diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, which is a powerful strategy in lead optimization during drug development.

Applications in Drug Discovery and Development

1-(4-Bromophenyl)-2-hydroxyethan-1-one is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of oncology and virology.

Precursor for Heterocyclic Scaffolds

This compound is an excellent starting material for the synthesis of substituted imidazoles, which are prevalent motifs in many pharmaceuticals. The reaction with an aldehyde and ammonia (or an ammonium salt) in a Radziszewski-type reaction can yield highly functionalized imidazole derivatives.

Role in the Synthesis of Potential Anticancer and Antiviral Agents

While direct examples of the use of 1-(4-bromophenyl)-2-hydroxyethan-1-one in clinical candidates were not prominently found in the searched literature, the broader class of bromophenyl ketones and related structures are known intermediates in the synthesis of compounds with potential anticancer and antiviral activities. The bromophenyl group allows for the late-stage introduction of functionalities that can modulate the pharmacological properties of the final compound.

Conclusion

1-(4-Bromophenyl)-2-hydroxyethan-1-one is a versatile and strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of reactive sites provides a platform for the efficient construction of complex molecular architectures. The synthetic routes and characterization data presented in this guide, along with the discussion of its reactivity and potential applications, are intended to empower researchers in their pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1-(4-bromophenyl)-2-hydroxyethan-1-one, a key intermediate in organic synthesis. This document details experimental protocols and presents quantitative data in a structured format to support research and development activities.

Introduction and Historical Context

The history of 1-(4-bromophenyl)-2-hydroxyethan-1-one, also known as p-bromophenacyl alcohol, is intrinsically linked to the analytical derivatization of carboxylic acids. Its precursor, 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide), was established as a valuable reagent for the identification of carboxylic acids by reacting with their sodium salts to form crystalline esters.

A notable point in its history involves a case of misidentification. A compound with a melting point of 140°C, widely used as a derivative for formic acid, was initially reported to be p-bromophenacyl formate. However, subsequent research revealed this compound to be p-bromophenacyl alcohol itself.[1] This discovery highlighted the facile hydrolysis of the intermediate ester under the reaction conditions used for its preparation. The true p-bromophenacyl formate was later synthesized and found to have a melting point of 92°C.[1]

Physicochemical Properties

1-(4-Bromophenyl)-2-hydroxyethan-1-one is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 3343-45-1 | [2][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [2][5] |

| Molecular Weight | 215.04 g/mol | [2][5] |

| Melting Point | 137-142 °C (can vary with heating rate) | [1][6] |

| IUPAC Name | 1-(4-bromophenyl)-2-hydroxyethanone | [2] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one is typically achieved through a two-step process starting from p-bromoacetophenone. The first step involves the α-bromination of p-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, which is then hydrolyzed to the final product.

Synthesis of the Precursor: 2-Bromo-1-(4-bromophenyl)ethanone

A common method for the synthesis of 2-bromo-1-(4-bromophenyl)ethanone involves the direct bromination of p-bromoacetophenone.

Experimental Protocol:

-

Dissolve p-bromoacetophenone (0.25 mole) in 100 cc of glacial acetic acid in a 500-cc flask.

-

Slowly add bromine (0.25 mole) to the solution while keeping the temperature below 20°C and shaking the mixture vigorously. The addition should take approximately 30 minutes.

-

As the reaction proceeds, p-bromophenacyl bromide will begin to separate as needles.

-

After the addition of bromine is complete, cool the flask in an ice-water bath.

-

Filter the crude product with suction and wash the crystals with 50% ethyl alcohol until they are colorless.

-

The air-dried product can be recrystallized from 95% ethyl alcohol to yield colorless needles.

| Precursor | Product | Reagents | Yield | Melting Point of Product | Reference |

| p-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | Bromine, Glacial Acetic Acid | 69-72% | 108-109°C |

Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one via Hydrolysis

The hydrolysis of 2-bromo-1-(4-bromophenyl)ethanone is a key step to obtaining the target molecule. An established method involves the reaction with sodium formate, which leads to the formation of the alcohol.

Experimental Protocol:

-

Reflux equivalent amounts of 2-bromo-1-(4-bromophenyl)ethanone and sodium formate in 66% aqueous alcohol for 30 minutes.

-

During the reflux, the initially formed p-bromophenacyl formate undergoes hydrolysis to p-bromophenacyl alcohol.

-

Cool the reaction mixture and isolate the product, which will precipitate out of the solution.

-

The product can be purified by recrystallization. An 80% yield has been reported for the formate ester, which readily hydrolyzes.[1]

A more contemporary approach for the direct synthesis of α-hydroxyacetophenones involves the use of molecular iodine to activate a carbon-carbon double bond, as detailed in a 2014 publication in RSC Advances.[2]

Reaction Pathways and Workflows

The synthesis of 1-(4-bromophenyl)-2-hydroxyethan-1-one can be visualized as a sequential process. The following diagrams illustrate the key reaction pathway and a typical experimental workflow.

Caption: Reaction pathway for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

Caption: Experimental workflow for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

Applications in Research and Drug Development